molecular formula C10H12FN B13312658 1-[(3-Fluorophenyl)methyl]azetidine

1-[(3-Fluorophenyl)methyl]azetidine

Cat. No.: B13312658
M. Wt: 165.21 g/mol
InChI Key: QVJZMLGSAGZLSV-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles . The presence of the fluorophenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]azetidine typically involves the reaction of azetidine with a fluorophenylmethyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Fluorophenyl)methyl]azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and the presence of the fluorophenyl group contribute to its reactivity and ability to interact with biological molecules. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H12FN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2

InChI Key

QVJZMLGSAGZLSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)F

Origin of Product

United States

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